![molecular formula C22H27N3O5S B2851492 N1-(3-phenylpropyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872881-14-6](/img/structure/B2851492.png)
N1-(3-phenylpropyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(3-phenylpropyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide, also known as PPO, is a chemical compound that has gained significant attention in the field of scientific research. PPO is a potent inhibitor of the protein-protein interaction between the transcription factor c-Myc and its binding partner Max. This interaction is essential for the growth and survival of cancer cells, making PPO a promising candidate for cancer therapy.
Applications De Recherche Scientifique
Antibacterial Activity
The benzenesulfonyl moiety in the compound has been evaluated for its antibacterial activity . Research has shown that derivatives of benzenesulfonyl, like the one present in this compound, exhibit bactericidal activity against strains such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . These findings suggest that our compound could be a promising structure for the development of new synthetic classes of antimicrobials.
Reactive Species Generation
Another significant application is the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS) . These reactive species play a crucial role in the lethality against bacteria. The compound’s ability to disturb membrane architecture and increase ROS could be harnessed for designing new antibacterial strategies .
Drug-Resistant Bacteria Growth Inhibition
Compounds with a benzenesulfonyl derivative structure have been synthesized as potent growth inhibitors of drug-resistant bacteria. They have shown effectiveness against ESKAPE pathogens, which are known for causing nosocomial infections worldwide . This indicates that our compound may be used to tackle antibiotic-resistant bacterial infections.
Biofilm Eradication
The compound’s structure is conducive to the eradication of biofilms , which are protective layers that bacteria form to shield themselves from antibiotics. Derivatives of this compound have been effective against S. aureus biofilms , suggesting potential applications in disrupting bacterial colonies that are resistant to conventional treatments .
Fragment-Based Drug Design
The compound can be utilized in fragment-based drug design (FBDD) . This approach involves identifying small chemical “fragments” of the compound that can bind efficiently to the biological target and then expanding or combining these fragments to produce a potent drug .
Radical Scavenging
Benzenesulfonyl derivatives have been associated with radical scavenging properties. The compound could be explored for its potential to act as a radical scavenger, which may have implications in treating oxidative stress-related diseases .
Propriétés
IUPAC Name |
N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(3-phenylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c26-21(23-14-7-11-18-9-3-1-4-10-18)22(27)24-17-20-25(15-8-16-30-20)31(28,29)19-12-5-2-6-13-19/h1-6,9-10,12-13,20H,7-8,11,14-17H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUSCMDSGAVGKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NCCCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.